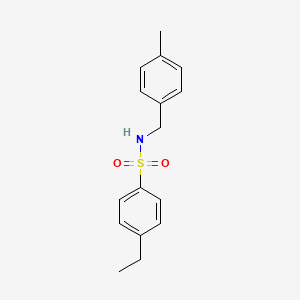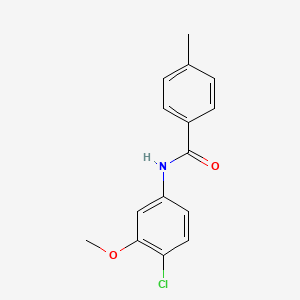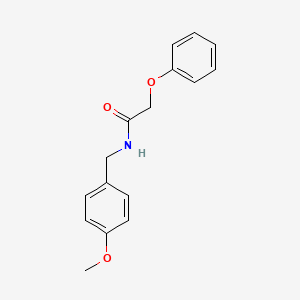![molecular formula C13H11N3O2 B5767308 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as MI-2 and has been synthesized using various methods.
Wirkmechanismus
MI-2 inhibits the activity of MYC by binding to its transcriptional activation domain. This prevents MYC from binding to its target genes and activating their transcription. MI-2 also inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-assembly into toxic oligomers.
Biochemical and Physiological Effects
MI-2 has been shown to induce apoptosis in cancer cells and suppress tumor growth in animal models. It has also been found to inhibit the aggregation of amyloid-beta peptides and prevent their toxicity. MI-2 has been shown to be selective for MYC and does not affect the activity of other transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
MI-2 has several advantages for lab experiments, including its high potency and selectivity for MYC. It has also been shown to be effective in animal models of cancer and neurodegenerative diseases. However, MI-2 has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
MI-2 has several potential future directions for research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of MI-2 in other diseases, such as cardiovascular diseases and metabolic disorders. Further research is also needed to elucidate the mechanism of action of MI-2 and its potential side effects. In addition, MI-2 can be used as a lead compound for the development of more potent and selective MYC inhibitors.
Synthesemethoden
Several methods have been proposed for the synthesis of MI-2, including the reaction of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) with 1-methyl-3-formylindole in the presence of a base. Another method involves the reaction of 1-methylindole-3-carboxaldehyde with AICAR in the presence of a base and a reducing agent. These methods have been optimized to produce high yields of MI-2.
Wissenschaftliche Forschungsanwendungen
MI-2 has been studied for its potential applications in cancer therapy. It has been found to inhibit the activity of MYC, a transcription factor that is overexpressed in various types of cancer. MI-2 has been shown to induce apoptosis in cancer cells and suppress tumor growth in animal models. MI-2 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5E)-5-[(1-methylindol-3-yl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-16-7-8(9-4-2-3-5-11(9)16)6-10-12(17)15-13(18)14-10/h2-7H,1H3,(H2,14,15,17,18)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSFDDLPQZFPGT-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5767228.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)

![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5767295.png)


![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)


![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)